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Abstract

Manganese Telluride (MnTe) is a transition metal chalcogenide that has garnered significant
attention for its diverse polymorphic nature and unique magnetic and electronic properties.
Primarily known as an antiferromagnetic semiconductor, the hexagonal a-phase of MnTe has
recently been identified as a prototypical altermagnet, a magnetic class that combines the zero
net magnetization of antiferromagnets with the spin-split electronic bands of ferromagnets. This
property makes MnTe a highly promising candidate for next-generation spintronic applications.
This guide provides a comprehensive overview of the electronic band structure and density of
states (DOS) of MnTe, focusing on its various crystal structures. It summarizes key quantitative
data, details the experimental and computational methodologies used for its characterization,
and visualizes critical workflows and relationships to provide a thorough resource for
researchers in materials science, condensed matter physics, and spintronics.

Crystal Structure and Electronic Properties of MnTe
Polymorphs

MnTe is a polymorphic compound, meaning it can exist in several different crystal structures,
each exhibiting distinct electronic and magnetic properties.[1] The stable ground state at
ambient temperature is the hexagonal NiAs-type structure (a-MnTe).[1] Other phases, such as
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zinc-blende, wurtzite, and rocksalt, can be stabilized under specific conditions like high
temperature, high pressure, or through epitaxial growth on specific substrates.[1][2][3]

First-principles calculations have shown that the electronic character of MnTe is intrinsically
linked to its crystal structure.[2][4] The hexagonal (NiAs), wurtzite (WZ), and zinc-blende (ZB)
structures are antiferromagnetic semiconductors, while the rocksalt (RS), cesium-chloride (CC),
and iron-silicide (1S) structures behave as antiferromagnetic conductors.[2][4] The hexagonal a-
MnTe phase is classified as an A-type antiferromagnet, with ferromagnetic alignment of Mn
spins within the basal planes and antiparallel alignment between adjacent planes.[5] This
specific magnetic ordering, combined with the crystal symmetry, is responsible for its
altermagnetic properties.[6][7]

MnTe Polymorphs
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Figure 1: Relationship between MnTe crystal structures and their electronic character.

Table 1: Structural and Electronic Properties of Key MnTe Polymorphs
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Electronic Band Structure

The electronic band structure of MnTe varies significantly with its crystal phase and the
computational method used for its prediction.

Hexagonal a-MnTe: The Altermagnet

The hexagonal phase of MnTe is an indirect bandgap semiconductor.[5][11] Experimental
measurements place the band gap in the range of 1.27-1.46 eV.[6][8] One of the most
remarkable features of a-MnTe is the giant, momentum-dependent spin splitting of its electronic
bands, even with zero net magnetization.[12][13][14] This time-reversal-symmetry breaking is
the hallmark of altermagnetism.[6][14] Angle-resolved photoemission spectroscopy (ARPES)
experiments have directly observed this splitting, measuring a magnitude of up to 0.8 eV at
certain points in the Brillouin zone, which is significantly larger than the splitting induced by
spin-orbit coupling (~0.3 eV).[12][14] The valence-band top is located at the A point of the
Brillouin zone.[14]

Theoretical calculations have struggled to accurately predict the band gap of a-MnTe. Standard
Density Functional Theory (DFT) with the Generalized Gradient Approximation (GGA) severely
underestimates the gap, yielding values around 0.2-0.35 eV.[5][6] The inclusion of a Hubbard U
term (DFT+U method) to account for strong electronic correlations in the Mn 3d orbitals is
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crucial.[6][15] As the value of U increases, the calculated band gap widens, and a U value of

6.9 eV results in a gap of ~1.25 eV, which shows good agreement with experimental findings.

[6][15] Further inclusion of spin-orbit coupling (DFT+U+SO) tends to slightly decrease the

calculated band gap.[15][16]

Table 2: Calculated vs. Experimental Band Gap of Hexagonal (a-phase) MnTe

Method Band Gap (eV) Type Reference
Experimental (Optical) 1.27 - 1.46 Indirect [6][8]

DFT (GGA) ~0.2 Indirect [6][15]

DFT (LMTO-ASA) 0.35 Indirect [5][11]
DFT+U (U=6.9 eV) ~1.25 Indirect [6][15]
DFT+U+SO (U=6.9 ~1.05 (decreased by )

ev) 02ev) Indirect [15]
DFT+U+SO ~0.9 Indirect [16]

Other Polymorphs

o Waurtzite (WZ) MnTe: When stabilized as a thin film, WZ-MnTe exhibits a wide direct band
gap of 2.7 eV.[3] This makes it a potential candidate for p-type contact layers in

optoelectronic devices.[3]

e Zinc-Blende (ZB) MnTe: Theoretical studies on a hypothetical ferromagnetic ZB phase

predict a direct band gap.[9] A GGA+U calculation showed distinct band gaps for spin-up

(1.78 eV) and spin-down (4.10 eV) channels, both located at the center of the Brillouin zone

(I point).[9]

Density of States (DOS)

The density of states for hexagonal MnTe reveals the orbital contributions to the electronic

bands. The valence band near the Fermi level is primarily composed of hybridized Mn 3d and

Te 5p orbitals.[8] Due to the strong electronic correlations and magnetic ordering, the Mn 3d
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states are significantly split into occupied and unoccupied bands. Photoemission spectroscopy
experiments estimate this Mn 3d exchange splitting energy to be approximately 6.9 eV.[4]

DFT calculations provide a more detailed picture of the DOS.[6][15] In the GGA approximation,
prominent peaks from Mn 3d states are observed in the valence region at approximately -4.0,
-3.2, and -2.9 eV below the Fermi level.[6][15] Correspondingly, unoccupied Mn 3d states
appear in the conduction band at around 0.6, 1.0, and 1.2 eV.[6][15]

Table 3: Key Features in the Density of States of Hexagonal MnTe (Theoretical, GGA)

Energy Range ) .
] . Dominant Orbital o
(relative to Fermi L Description Reference
Contribution
level)

Occupied d-states

-4.0t0-2.9eV Mn 3d forming the upper [6][15]
valence band

Unoccupied d-states
0.6t01.2eV Mn 3d forming the lower [6][15]
conduction band

Methodologies

The electronic properties of MnTe are investigated using a combination of advanced
experimental and computational techniques.

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly maps the electronic band structure of
crystalline solids.[17] It is based on the photoelectric effect, where incident photons eject
electrons from the material's surface. By measuring the kinetic energy and emission angle of
these photoelectrons, one can determine their initial energy and momentum within the crystal,
thereby reconstructing the band dispersion.[17] ARPES has been instrumental in providing the
first direct experimental evidence of the altermagnetic band splitting in MnTe.[12][13][14]
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Figure 2: General experimental workflow for an Angle-Resolved Photoemission Spectroscopy
(ARPES) measurement.

Computational Protocol: Density Functional Theory
(DFT)

DFT is the primary theoretical tool for calculating the electronic structure of materials from first
principles.[2][18] The workflow involves defining the crystal lattice and atomic positions, then
solving the Kohn-Sham equations self-consistently to determine the ground-state electron
density. From this, properties like the band structure and density of states can be calculated.

For strongly correlated materials like MnTe, standard DFT approximations like GGA are
insufficient.[6] It is essential to include corrections such as the Hubbard U (in the DFT+U or
GGA+U method) to correctly describe the localized Mn 3d electrons and predict an accurate
band gap.[6][15] For a complete picture, relativistic effects can be included via spin-orbit
coupling (SOC).[15][16]
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Figure 3: A simplified workflow for calculating electronic band structure using Density
Functional Theory (DFT).

Conclusion

Manganese Telluride stands out as a material with a rich phase diagram and a strong
coupling between its structural, magnetic, and electronic properties. The hexagonal a-phase is
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of particular interest due to its recently confirmed altermagnetic nature, which results in a giant
spin splitting of the electronic bands without a net magnetic moment. While experimental
techniques like ARPES have been crucial in uncovering these properties, theoretical
calculations using DFT+U are necessary to accurately model its electronic structure and predict
a band gap consistent with experimental observations. The unique electronic characteristics of
MnTe, especially the spin-split bands in a compensated magnet, pave the way for novel
spintronic devices that could offer advantages in speed and efficiency. Further research into
tuning these properties through strain, pressure, or doping will be critical for realizing its
technological potential.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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